Tris(2-methoxyphenyl)methylphosphanium;bromide
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Overview
Description
Tris(2-methoxyphenyl)methylphosphanium bromide is an organophosphorus compound that features a phosphorus atom bonded to three 2-methoxyphenyl groups and a methyl group, with a bromide counterion. This compound is of interest due to its unique structural properties and its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-methoxyphenyl)methylphosphanium bromide typically involves the reaction of tris(2-methoxyphenyl)phosphine with methyl bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphine. The general reaction scheme is as follows:
(2-CH3OC6H4)3P+CH3Br→(2-CH3OC6H4)3PCH3+Br−
Industrial Production Methods
Industrial production of Tris(2-methoxyphenyl)methylphosphanium bromide involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Tris(2-methoxyphenyl)methylphosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The bromide ion can be substituted with other nucleophiles.
Coordination: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Nucleophiles such as hydroxide, cyanide, or thiolate can be used.
Coordination: Transition metals like palladium, platinum, and rhodium are commonly used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphonium salts.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Tris(2-methoxyphenyl)methylphosphanium bromide has several applications in scientific research:
Chemistry: Used as a ligand in catalysis, particularly in Suzuki coupling reactions and hydrogenation reactions.
Biology: Investigated for its potential use in biological systems as a reducing agent.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Tris(2-methoxyphenyl)methylphosphanium bromide involves its ability to act as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling and hydrogenation. The molecular targets include transition metal centers, and the pathways involve coordination and electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
Tris(2-methoxyphenyl)phosphine: Similar structure but lacks the methyl group and bromide ion.
Tris(2,4,6-trimethoxyphenyl)phosphine: Contains additional methoxy groups, leading to different steric and electronic properties.
Tris(2-carboxyethyl)phosphine: Contains carboxyethyl groups, making it more hydrophilic and suitable for biological applications.
Uniqueness
Tris(2-methoxyphenyl)methylphosphanium bromide is unique due to its specific combination of methoxyphenyl groups and a methylphosphanium center, which imparts distinct reactivity and coordination properties. This makes it particularly useful in catalysis and coordination chemistry, where it can form stable and active complexes with transition metals.
Properties
Molecular Formula |
C22H24BrO3P |
---|---|
Molecular Weight |
447.3 g/mol |
IUPAC Name |
tris(2-methoxyphenyl)methylphosphanium;bromide |
InChI |
InChI=1S/C22H23O3P.BrH/c1-23-19-13-7-4-10-16(19)22(26,17-11-5-8-14-20(17)24-2)18-12-6-9-15-21(18)25-3;/h4-15H,26H2,1-3H3;1H |
InChI Key |
SVTOMQZXTBFYSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(C2=CC=CC=C2OC)(C3=CC=CC=C3OC)[PH3+].[Br-] |
Origin of Product |
United States |
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